6-cyclopropyl-1H-indazole
Overview
Description
6-cyclopropyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The cyclopropyl group attached to the indazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
6-Cyclopropyl-1H-indazole is a compound that has been synthesized and studied for its potential medicinal applications . . Indazole derivatives, in general, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzyme activation. This inhibition can lead to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These metabolites can have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines . This method involves the formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach is the reductive cyclization of benzylidenehydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic schemes that ensure high yield and purity. These methods often utilize scalable reaction conditions and cost-effective reagents to produce the compound on a large scale. Transition metal-catalyzed reactions and reductive cyclization are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-cyclopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Chemistry: 6-cyclopropyl-1H-indazole is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .
Comparison with Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the cyclopropyl group.
2H-indazole: Another indazole derivative with different tautomeric forms.
Indole: A structurally related compound with a nitrogen atom in a different position.
Uniqueness: 6-cyclopropyl-1H-indazole is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and biological activity. This structural modification distinguishes it from other indazole derivatives and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
6-cyclopropyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-9-6-11-12-10(9)5-8/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUUZKFYUZDTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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